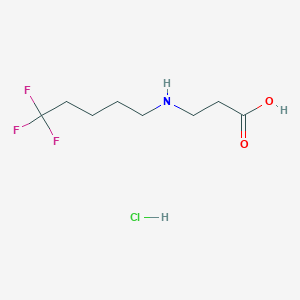

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride

Description

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a propanoic acid backbone substituted with a 5,5,5-trifluoropentylamine group and a hydrochloride counterion. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and biochemical applications. The compound’s structure combines the hydrogen-bonding capacity of the carboxylic acid group with the electron-withdrawing effects of fluorine, which may influence receptor binding or enzymatic interactions.

Properties

IUPAC Name |

3-(5,5,5-trifluoropentylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2.ClH/c9-8(10,11)4-1-2-5-12-6-3-7(13)14;/h12H,1-6H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXWVNJDDNYATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCC(=O)O)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride typically involves the reaction of 5,5,5-trifluoropentylamine with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the bromopropanoic acid, displacing the bromide ion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoropentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The trifluoropentyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ronacaleret Hydrochloride

- Structure: Benzenepropanoic acid derivative with difluoro substituents, a dihydroindenyl group, and a hydroxylated propoxy side chain.

- Key Features: Molecular formula: C₂₅H₃₁F₂NO₄·HCl (MW: 484.00 g/mol). CAS: 702686-96-2 (free base); 753449-67-1 (hydrochloride). Application: Calcium-sensing receptor antagonist for osteoporosis treatment .

- Comparison: Unlike 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride, Ronacaleret contains a larger aromatic core (benzene and indene rings) and lacks a trifluoropentyl group. Its pharmacological mechanism targets bone resorption via calcium receptor modulation, whereas the target compound’s smaller, aliphatic structure may favor different biological pathways.

4-(Aminomethyl)-5,5,5-Trifluoropentanoic Acid Hydrochloride

- Structure: Pentanoic acid backbone with an aminomethyl group and a terminal trifluoromethyl moiety.

- Key Features: Molecular formula: C₆H₁₀F₃NO₂·HCl (estimated MW: 223.6 g/mol). CAS: Not explicitly provided in evidence. Application: Research reagent in peptide synthesis and fluorinated compound studies .

- Comparison: The pentanoic acid chain (vs. propanoic acid in the target compound) increases hydrophobicity and may alter pharmacokinetic properties. The aminomethyl group at position 4 (vs. the 3-position in the target compound) could influence stereoelectronic interactions with biological targets.

Data Table: Key Properties of Comparable Compounds

Biological Activity

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride is a novel organic compound characterized by a trifluoropentyl group attached to an amino propanoic acid backbone. This compound has gained attention for its potential biological activities and applications in various scientific fields, including medicinal chemistry and biochemistry.

- Molecular Formula : CHClFNO

- Molecular Weight : 249.66 g/mol

- CAS Number : 2230802-79-4

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 5,5,5-trifluoropentylamine and 3-bromopropanoic acid under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthetic route can be optimized for industrial production by adjusting reaction conditions such as temperature and solvent choice .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the trifluoropentyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in modulating growth and apoptosis.

- Neuropharmacological Effects : Its structural similarities to other amino acids may allow it to interact with neurotransmitter receptors, particularly glutamate receptors, which are crucial in neurological processes .

Case Studies and Research Findings

- Glutamate Receptor Interaction : A study highlighted the potential of compounds with similar structures to bind effectively to glutamate receptors in the central nervous system. This suggests that this compound may also exhibit similar binding affinities .

- Cell Culture Studies : In vitro studies demonstrated that this compound could influence cell signaling pathways related to inflammation and cell survival, indicating its potential as a therapeutic agent in chronic diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrochloride | Hydroxyphenyl group | Antioxidant properties |

| 3-((Methyl(pentyl)amino)propanoic acid hydrochloride | Methylpentyl group | Neuroprotective effects |

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Anticancer | Induction of apoptosis in cancer cells |

| Neuropharmacological | Potential modulation of glutamate receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.